
3-(Cyanoamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Cyanoamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group (-CN) and an amino group (-NH2) attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyanoamino)benzamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the solvent-free reaction of aryl amines with ethyl cyanoacetate, which is widely used due to its simplicity and high yield . Additionally, the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth has been reported as a green and efficient pathway for the synthesis of benzamide derivatives .
化学反应分析
Types of Reactions
3-(Cyanoamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amino group, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where the cyano or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
科学研究应用
3-(Cyanoamino)benzamide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 3-(Cyanoamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The cyano group in the compound plays a crucial role in its reactivity and interaction with biological molecules. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile .
相似化合物的比较
Similar Compounds
3-Aminobenzamide: This compound is similar to 3-(Cyanoamino)benzamide but lacks the cyano group.
Cyanoacetamide: This compound contains a cyano group and an amide group, similar to this compound.
Uniqueness
This compound is unique due to the presence of both cyano and amino groups on the benzamide structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
74615-43-3 |
|---|---|
分子式 |
C8H7N3O |
分子量 |
161.16 g/mol |
IUPAC 名称 |
3-(cyanoamino)benzamide |
InChI |
InChI=1S/C8H7N3O/c9-5-11-7-3-1-2-6(4-7)8(10)12/h1-4,11H,(H2,10,12) |
InChI 键 |
DVEYVQMLXDJFGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC#N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenamine](/img/structure/B13950644.png)
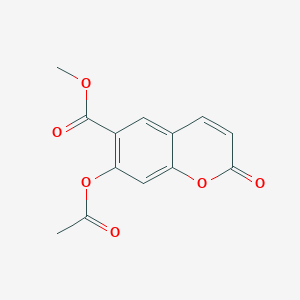
![3-(Piperidin-4-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13950662.png)
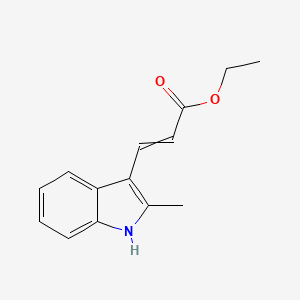

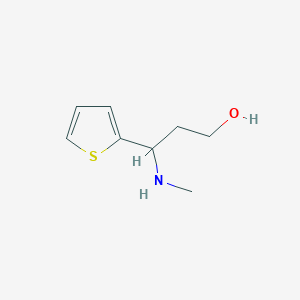


![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
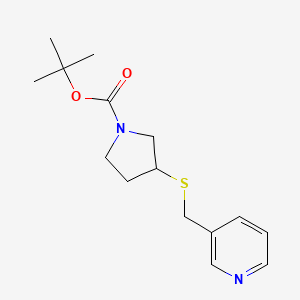

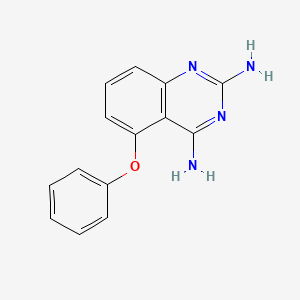
![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)

